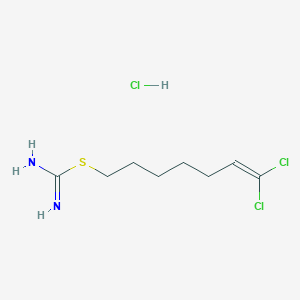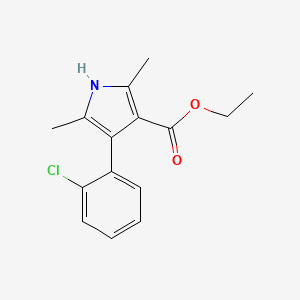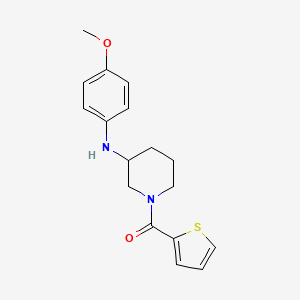
7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride, commonly known as Dazomet, is a synthetic organic compound that belongs to the family of imidothiocarbamates. This chemical is widely used in agriculture as a soil fumigant due to its broad-spectrum activity against soil-borne pests and pathogens. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Dazomet is not fully understood. However, it is believed that Dazomet releases toxic gases such as methyl isocyanate and nitrogen dioxide upon contact with moisture in the soil. These gases are highly reactive and can damage the cellular structure of pests and pathogens, leading to their death.
Biochemical and Physiological Effects:
Dazomet has been shown to have both acute and chronic toxic effects on living organisms. Acute exposure to Dazomet can cause irritation of the eyes, skin, and respiratory tract. Chronic exposure to Dazomet can lead to neurological, reproductive, and developmental effects. Dazomet has also been found to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dazomet is a widely used chemical in laboratory experiments due to its broad-spectrum activity against pests and pathogens. However, its acute and chronic toxic effects on living organisms make it a hazardous chemical to handle. Special precautions must be taken when handling Dazomet, including the use of appropriate personal protective equipment and proper ventilation.
Direcciones Futuras
There are several future directions for research on Dazomet. One area of research could be the development of safer and more effective alternatives to Dazomet for soil fumigation. Another area of research could be the investigation of the mechanism of action of Dazomet and its effects on living organisms. Additionally, research could focus on the environmental impact of Dazomet and its potential to contaminate soil and water.
Métodos De Síntesis
Dazomet is synthesized by reacting 2,3,5,6-tetrachloro-1,4-benzoquinone with 1,6-heptadiene in the presence of a base such as potassium hydroxide. The resulting product is then treated with ammonium thiocyanate to form the imidothiocarbamate. Finally, the hydrochloride salt is obtained by treating the imidothiocarbamate with hydrochloric acid.
Aplicaciones Científicas De Investigación
Dazomet has been extensively studied for its use as a soil fumigant in agriculture. It has been shown to effectively control a wide range of soil-borne pests and pathogens, including nematodes, fungi, bacteria, and weeds. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties. It has been found to be effective against a variety of pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
Propiedades
IUPAC Name |
7,7-dichlorohept-6-enyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2S.ClH/c9-7(10)5-3-1-2-4-6-13-8(11)12;/h5H,1-4,6H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVITLSEIRHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=C(Cl)Cl)CCSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)



![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)